molecular formula C18H19N5OS3 B2616777 N-[3-(methylsulfanyl)phenyl]-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide CAS No. 1207004-79-2

N-[3-(methylsulfanyl)phenyl]-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide

Cat. No.: B2616777
CAS No.: 1207004-79-2
M. Wt: 417.56
InChI Key: ZKXOMWSRGZWGHX-UHFFFAOYSA-N
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Description

N-[3-(methylsulfanyl)phenyl]-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound featuring a variety of functional groups, including a thiazolopyrimidine core, a pyrrolidine ring, and a methylsulfanyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfanyl)phenyl]-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include thiourea and α-haloketones.

    Introduction of the Pyrrolidine Ring: The pyrrolidine moiety can be introduced via nucleophilic substitution reactions, often using pyrrolidine itself or its derivatives.

    Attachment of the Methylsulfanyl-Substituted Phenyl Group: This step usually involves a coupling reaction, such as Suzuki or Heck coupling, using a methylsulfanyl-substituted phenylboronic acid or halide.

    Final Assembly: The final step involves the coupling of the thiazolopyrimidine and the phenylacetamide moieties, often under mild conditions to preserve the integrity of the functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The thiazolopyrimidine core may interact with nucleic acids or proteins, while the pyrrolidine ring could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(methylsulfanyl)phenyl]-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide: Unique due to its combination of functional groups.

    Thiazolopyrimidine Derivatives: Known for their biological activities, including anticancer and antimicrobial properties.

    Pyrrolidine Derivatives: Widely used in medicinal chemistry for their pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows for diverse chemical reactivity and potential biological activities. The combination of a thiazolopyrimidine core with a pyrrolidine ring and a methylsulfanyl-substituted phenyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-[(2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS3/c1-25-13-6-4-5-12(9-13)21-14(24)10-26-17-15-16(19-11-20-17)22-18(27-15)23-7-2-3-8-23/h4-6,9,11H,2-3,7-8,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXOMWSRGZWGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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